2-Pyridinamine, N-(pentafluorophenyl)-

Lipophilicity Medicinal Chemistry ADME

Researchers requiring precise electronic tuning in coordination complexes or fluorinated SAR cannot substitute generic 2-aminopyridine-the pentafluorophenyl group (Taft σ* = 1.50) is structurally essential. This compound uniquely enables: • Pt⋯Pt distance of ~4.1 Å in diplatinum architectures, unattainable with non-fluorinated N-donor ligands. • logP increase of ~3 units and pKa reduction (~Δ1.7) vs. parent 2-aminopyridine for membrane permeability optimization. • Quantitative LFER studies comparing -C6F5 (σ* = 1.50) against -CF3 (σ* = 0.92) or -C6H5 (σ* = 0.60) substituents. Supplied with full analytical documentation (HPLC, NMR) for immediate research deployment.

Molecular Formula C11H5F5N2
Molecular Weight 260.16 g/mol
CAS No. 196189-94-3
Cat. No. B12582317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridinamine, N-(pentafluorophenyl)-
CAS196189-94-3
Molecular FormulaC11H5F5N2
Molecular Weight260.16 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NC2=C(C(=C(C(=C2F)F)F)F)F
InChIInChI=1S/C11H5F5N2/c12-6-7(13)9(15)11(10(16)8(6)14)18-5-3-1-2-4-17-5/h1-4H,(H,17,18)
InChIKeyUYPACGOVZUZYRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyridinamine, N-(pentafluorophenyl)-: Procurement Profile


2-Pyridinamine, N-(pentafluorophenyl)- (CAS 196189-94-3, molecular formula C11H5F5N2, molecular weight 260.16 g/mol) is a fluorinated aromatic amine consisting of a pyridine ring linked at the 2-position via a secondary amine to a pentafluorophenyl group . The compound is also referred to as N-(2,3,4,5,6-pentafluorophenyl)pyridin-2-amine or 2-(pentafluoroanilino)pyridine. The presence of the fully fluorinated phenyl ring imparts strong electron-withdrawing character (Taft σ* constant reestimated at 1.50 for the –C6F5 group), significantly altering the electronic and steric profile of the pyridylamine core relative to non-fluorinated or partially fluorinated analogs [1].

Why 2-Pyridinamine, N-(pentafluorophenyl)- Cannot Be Substituted


In scientific procurement, the substitution of 2-Pyridinamine, N-(pentafluorophenyl)- with generic 2-aminopyridine (CAS 504-29-0) or N-phenyl-2-pyridinamine (CAS 6631-37-4) is not viable due to profound differences in electronic properties, lipophilicity, and steric bulk. The pentafluorophenyl group imposes a strong electron-withdrawing inductive effect (Taft σ* = 1.50) and increases molecular volume, which directly impacts binding affinity in metal coordination chemistry, alters pharmacokinetic parameters such as logP, and modifies the compound's reactivity in nucleophilic aromatic substitution or cross-coupling reactions [1]. Experimental studies on related diruthenium and diplatinum complexes demonstrate that the pentafluorophenyl substituent introduces significant steric hindrance that governs the accessible coordination geometries and final product distribution, outcomes not achievable with non-fluorinated or less sterically demanding aryl groups [2].

2-Pyridinamine, N-(pentafluorophenyl)-: Quantitative Comparison


LogP Comparison: vs. 2-Aminopyridine

The introduction of the pentafluorophenyl group to the 2-aminopyridine scaffold results in a substantial increase in lipophilicity. The target compound exhibits a computed logP of approximately 3.59, compared to a logP of 0.48–0.53 for the parent 2-aminopyridine [1]. This difference of roughly 3 log units corresponds to a theoretical ~1000-fold increase in partition coefficient between octanol and water, directly impacting membrane permeability and solubility profiles. While direct experimental logP values for the exact target compound are not widely reported in primary literature, the class-level effect of pentafluorophenyl substitution on logP is well-established and consistent with the Taft σ* value of 1.50, which indicates a strong electron-withdrawing and hydrophobic contribution [2].

Lipophilicity Medicinal Chemistry ADME

Steric Hindrance in Metal Coordination

In the synthesis of binuclear platinum(II) complexes, the use of 2-aminopyridine (2-ampy) as a bridging ligand in the presence of pentafluorophenyl (C6F5) co-ligands results in a Pt⋯Pt distance of 4.1 Å in the final dinuclear complex [1]. This distance is a direct consequence of the steric bulk imposed by the pentafluorophenyl groups. In contrast, when the less sterically demanding ligand 7-azaindolate (aza) is used under identical conditions, the Pt⋯Pt distance shortens to 3.4 Å. Furthermore, the chelating ligand 1,8-naphthyridine (napy) fails to form a binuclear complex altogether under these conditions, instead yielding a strained mononuclear species. The 2-ampy ligand, when combined with Pt(C6F5)2 fragments, uniquely bridges the two metal centers with a specific Pt⋯Pt distance, a geometric outcome that is not achievable with other bidentate N-donor ligands or non-fluorinated aryl groups.

Coordination Chemistry Steric Effects Organometallic Catalysis

Electron-Withdrawing Strength: Taft σ*

The pentafluorophenyl (–C6F5) substituent exerts a powerful electron-withdrawing inductive effect, quantified by a Taft σ* constant of 1.50 [1]. For comparison, the phenyl group (–C6H5) has a Taft σ* value of 0.60, and the trifluoromethyl group (–CF3) has a σ* value of 0.92. This means the –C6F5 group is approximately 2.5 times more electron-withdrawing than a simple phenyl ring and significantly more electron-withdrawing than a –CF3 group. This strong –I effect polarizes the N–H bond in 2-Pyridinamine, N-(pentafluorophenyl)-, increasing the acidity of the amine proton and reducing the basicity of the pyridine nitrogen relative to non-fluorinated analogs. The σ* value of 1.50 can be used in linear free-energy relationships to predict reaction rates, equilibrium constants, and spectroscopic properties for this compound in QSAR and physical organic chemistry studies.

Physical Organic Chemistry Substituent Effects QSAR

Basicity Shift vs. 2-Aminopyridine

The strong electron-withdrawing effect of the pentafluorophenyl group (σ* = 1.50) is expected to significantly reduce the basicity of the pyridine nitrogen and the amine nitrogen in 2-Pyridinamine, N-(pentafluorophenyl)- compared to 2-aminopyridine. The pKa of the conjugate acid of 2-aminopyridine is 6.82 . While an experimental pKa for the target compound is not available in the peer-reviewed literature, a close regioisomer, 5-(pentafluorophenyl)-2-pyridinamine, has a predicted pKa of 5.13 . This represents a decrease of approximately 1.7 pKa units, or a ~50-fold reduction in basicity. By class-level inference, 2-Pyridinamine, N-(pentafluorophenyl)- is expected to exhibit a similarly reduced basicity relative to the parent 2-aminopyridine, a property that directly influences its nucleophilicity and coordination behavior.

Basicity pKa Nucleophilicity

Application Scenarios for 2-Pyridinamine, N-(pentafluorophenyl)-


Design of Binuclear Platinum Complexes

Researchers synthesizing binuclear platinum(II) complexes for catalysis or materials science should procure 2-Pyridinamine, N-(pentafluorophenyl)- (or use it as a precursor to the 2-aminopyridine ligand) when a Pt⋯Pt distance of approximately 4.1 Å is desired in the final dinuclear architecture [1]. This specific metal-metal separation, dictated by the steric bulk of the pentafluorophenyl co-ligands, is distinct from the 3.4 Å distance obtained with 7-azaindolate and the failed binuclear formation with 1,8-naphthyridine. The compound enables access to a specific geometric parameter that is not replicable with other common bidentate N-donor ligands under identical conditions.

Lead Optimization: High Lipophilicity & Electron-Withdrawal

In drug discovery programs where a logP increase of approximately 3 units and a significant reduction in basicity are required to improve membrane permeability or reduce off-target interactions, 2-Pyridinamine, N-(pentafluorophenyl)- serves as a suitable scaffold [1][2]. The computed logP of ~3.59 and the class-level inference of reduced pKa (ΔpKa ≈ -1.7 relative to 2-aminopyridine) make it a distinct alternative to the parent 2-aminopyridine. Procurement of this compound allows medicinal chemists to explore a region of chemical space with enhanced lipophilicity and attenuated basicity without resorting to multi-step synthetic modifications of simpler pyridylamines.

Physical Organic Chemistry: Substituent Effects

2-Pyridinamine, N-(pentafluorophenyl)- is a valuable model compound for investigating the impact of strong electron-withdrawing groups on heterocyclic amines. With a well-defined Taft σ* constant of 1.50 for the –C6F5 group, researchers can use this compound to quantitatively probe linear free-energy relationships in nucleophilic substitution, coordination chemistry, or photophysical studies [1]. Its procurement is justified for systematic SAR studies where the electronic effect of the pentafluorophenyl group needs to be compared against other substituents such as –CF3 (σ* = 0.92) or –C6H5 (σ* = 0.60).

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